2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide: , also known by its chemical structure C18H18BrN3O4, is a complex organic compound. Let’s break down its name:
2-(4-bromo-2-methoxyphenoxy): This part of the compound consists of a bromine-substituted phenoxy group.
N’-[(1E)-1-(4-methylphenyl)ethylidene]: Here, we have an ethylidene group attached to a substituted phenyl ring.
acetohydrazide: The hydrazide functional group is present, derived from acetic acid.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:
Bromination: Starting with 4-methoxyphenol, bromination occurs at the 4-position using bromine or a brominating agent.
Etherification: The brominated product reacts with 2,4-dimethoxyphenol to form the phenoxy ether.
Hydrazinolysis: The phenoxy ether undergoes hydrazinolysis using hydrazine hydrate to introduce the hydrazide group.
Condensation: The resulting hydrazide reacts with 4-methylbenzaldehyde (cinnamaldehyde) to form the final compound.
Industrial Production: While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may modify the hydrazide or other functional groups.
Substitution: Substitution reactions can occur at the bromine or methoxy positions.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Hydrazinolysis: Hydrazine hydrate in an alcohol or water.
Condensation: Acidic or basic conditions with an appropriate catalyst.
Major Products: The major product is the target compound itself, 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Biochemistry: Researchers study its interactions with enzymes and receptors.
Materials Science: Its unique structure could contribute to novel materials.
Mechanism of Action
The exact mechanism remains an area of ongoing research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups (e.g., hydrazides, phenols, and bromine-substituted aromatics) can be compared.
Properties
Molecular Formula |
C18H19BrN2O3 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-12-4-6-14(7-5-12)13(2)20-21-18(22)11-24-16-9-8-15(19)10-17(16)23-3/h4-10H,11H2,1-3H3,(H,21,22)/b20-13+ |
InChI Key |
WHBQIAGIVRRMLX-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)Br)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.